molecular formula C22H15BrN2OS B12271016 1-(4-Bromophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone

1-(4-Bromophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone

Cat. No.: B12271016
M. Wt: 435.3 g/mol
InChI Key: BETORZKWQPZESJ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one is an organic compound that features a bromophenyl group, a phenylquinazolinyl group, and a sulfanyl linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting with a suitable aniline derivative, the quinazoline core can be synthesized through cyclization reactions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage, which can be achieved through thiolation reactions using appropriate thiol reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-bromophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one
  • 1-(4-fluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one
  • 1-(4-methylphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one

Uniqueness

1-(4-bromophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, potentially affecting the compound’s interaction with biological targets.

Properties

Molecular Formula

C22H15BrN2OS

Molecular Weight

435.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(4-phenylquinazolin-2-yl)sulfanylethanone

InChI

InChI=1S/C22H15BrN2OS/c23-17-12-10-15(11-13-17)20(26)14-27-22-24-19-9-5-4-8-18(19)21(25-22)16-6-2-1-3-7-16/h1-13H,14H2

InChI Key

BETORZKWQPZESJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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